molecular formula C16H24N2S B5553945 3-Benzyl-1-cyclohexyl-1-ethylthiourea

3-Benzyl-1-cyclohexyl-1-ethylthiourea

Cat. No.: B5553945
M. Wt: 276.4 g/mol
InChI Key: FUDHHEKFZIQTPU-UHFFFAOYSA-N
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Description

3-Benzyl-1-cyclohexyl-1-ethylthiourea is a thiourea derivative characterized by a sulfur atom replacing the oxygen in the urea moiety. Its structure includes a benzyl group attached to the thiourea nitrogen, a cyclohexyl substituent, and an ethyl chain, conferring distinct lipophilic properties.

Properties

IUPAC Name

3-benzyl-1-cyclohexyl-1-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c1-2-18(15-11-7-4-8-12-15)16(19)17-13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDHHEKFZIQTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-cyclohexyl-1-ethylthiourea typically involves the reaction of benzyl isothiocyanate with cyclohexylamine and ethylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Benzyl isothiocyanate+Cyclohexylamine+EthylamineThis compound\text{Benzyl isothiocyanate} + \text{Cyclohexylamine} + \text{Ethylamine} \rightarrow \text{this compound} Benzyl isothiocyanate+Cyclohexylamine+Ethylamine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-cyclohexyl-1-ethylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl, cyclohexyl, or ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-Benzyl-1-cyclohexyl-1-ethylthiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-cyclohexyl-1-ethylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzyl, cyclohexyl, and ethyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct studies on 3-Benzyl-1-cyclohexyl-1-ethylthiourea are scarce, comparisons can be drawn to structurally or functionally related compounds, such as nitrosoureas (e.g., BCNU) and other alkylating agents described in the provided evidence. Below is a detailed analysis:

Structural and Physicochemical Comparison

Property This compound 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) 1-Methyl-1-nitrosourea
Core Structure Thiourea (C=S) Nitrosourea (C=O + NO) Nitrosourea (C=O + NO)
Key Substituents Benzyl, cyclohexyl, ethyl Two 2-chloroethyl groups Methyl group
Lipophilicity (LogP) High (estimated) High (enhanced CNS penetration) Moderate
Ionization Non-ionic at physiological pH Non-ionic Partially ionized

Pharmacokinetic Considerations

  • Solubility : BCNU’s efficacy relies on its lipid solubility, a trait shared with this compound due to bulky substituents.

Q & A

Q. What are the recommended protocols for synthesizing 3-Benzyl-1-cyclohexyl-1-ethylthiourea with high purity?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between cyclohexylamine and benzyl isothiocyanate derivatives. Key steps include:

  • Step 1: React 1-ethyl-3-cyclohexylthiourea with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
  • Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
  • Step 3: Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Critical Parameters:

VariableOptimal ConditionImpact on Yield
SolventAnhydrous DMFMaximizes reactivity
Temperature60–70°CBalances reaction rate vs. side products
Reaction Time12–18 hoursEnsures completion

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for benzyl (δ 7.2–7.4 ppm, aromatic protons), cyclohexyl (δ 1.0–2.0 ppm, aliphatic protons), and thiourea NH (δ 8.5–9.5 ppm) .
  • FT-IR: Confirm thiourea C=S stretch (1200–1250 cm⁻¹) and N-H bending (1500–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 307.2 (calculated for C₁₆H₂₂N₂S) .

Validation: Cross-reference experimental data with computational predictions (e.g., PubChem’s InChIKey: HTWVGZNXGCTGDE-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity Variability: Impurities (e.g., residual solvents) can skew assays. Validate purity via HPLC and NMR before testing .
  • Assay Conditions: Test under standardized protocols (e.g., CLSI guidelines for antimicrobial activity) and vary parameters (pH, temperature) to identify sensitivity .
  • Control Experiments: Include positive controls (e.g., known inhibitors) and solvent-only blanks to isolate compound-specific effects .

Statistical Approach: Apply multivariate analysis (e.g., ANOVA) to assess significance of observed effects, accounting for batch-to-batch variability .

Q. What computational strategies predict the binding affinity of this compound with target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., bacterial enoyl-ACP reductase). Focus on hydrogen bonds between thiourea NH and catalytic residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) for stable binding .
  • QSAR Models: Train models using descriptors (logP, polar surface area) from similar thiourea derivatives to predict bioactivity .

Validation: Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to design experiments for structure-activity relationship (SAR) studies of thiourea derivatives?

Methodological Answer:

  • Systematic Substitution: Synthesize analogs with variations in:
    • Benzyl Group: Replace with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
    • Cyclohexyl Moiety: Test branched (e.g., tert-butyl) or aromatic (e.g., phenyl) alternatives .
  • In Vitro Testing: Screen analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) to identify critical functional groups .

Data Integration:

Analog ModificationAntimicrobial IC₅₀ (µM)Anticancer IC₅₀ (µM)
3-Nitrobenzyl12.5 ± 1.245.3 ± 3.1
3-Methoxybenzyl28.7 ± 2.422.8 ± 1.9

Analysis: Use cluster analysis to group analogs by activity profiles and identify key structural motifs .

Handling Data Contradictions

Example Scenario: Discrepancies in cytotoxicity data may arise from differences in cell line genetic backgrounds or assay endpoints (e.g., ATP vs. resazurin-based viability). Mitigate by:

  • Replicating experiments across multiple cell lines.
  • Validating results with orthogonal assays (e.g., flow cytometry for apoptosis) .

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